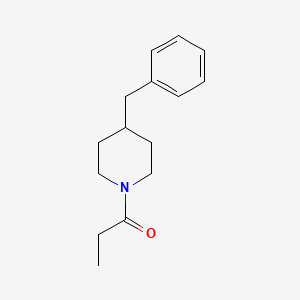
1-(4-Benzylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a propanone group attached to the carbon atom adjacent to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-benzylpiperidine with propanone under specific conditions. One common method is the reductive amination of 4-benzylpiperidine with propanone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of catalytic systems to enhance the yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of benzylpiperidine carboxylic acid.
Reduction: Formation of 1-(4-Benzylpiperidin-1-yl)propan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the benzyl group.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A related compound with a similar structure but different functional groups.
1-(4-Benzoylpiperazin-1-yl)propan-1-one: Another piperidine derivative with distinct chemical properties.
Uniqueness
1-(4-Benzylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and propanone groups provide versatility in chemical synthesis and potential for diverse applications in research and industry.
Properties
CAS No. |
560100-73-4 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-2-15(17)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
KJVSZXGBRRXABM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


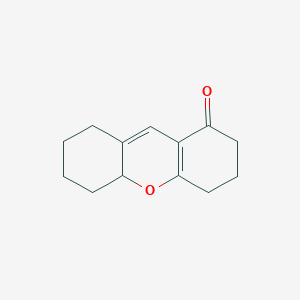

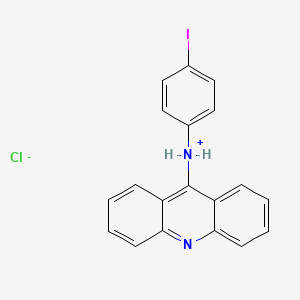
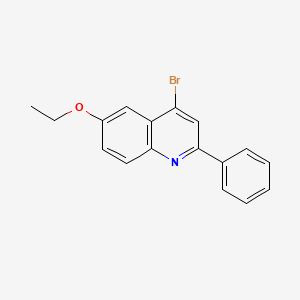
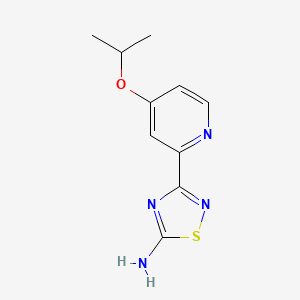
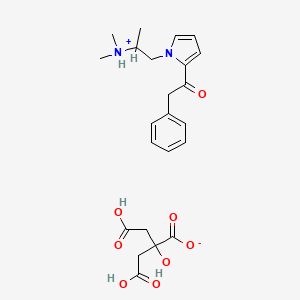
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
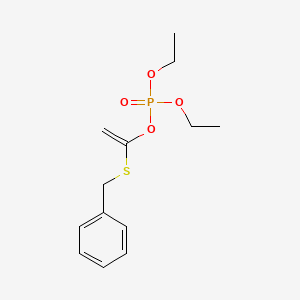
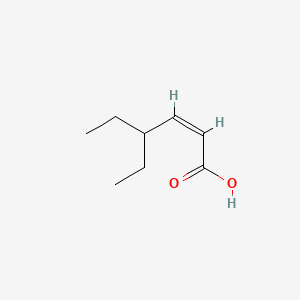
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
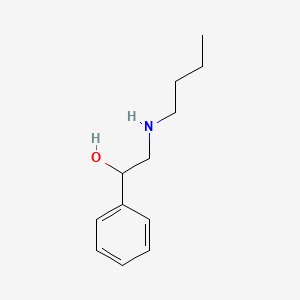
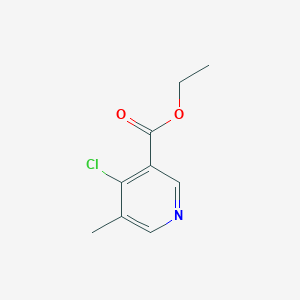
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
